11-Docosenoic acid

説明

cis-Cetoleic acid, also known as 22:1, N-11 cis or cis-cetoleate, belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms. cis-Cetoleic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. cis-Cetoleic acid has been detected in multiple biofluids, such as blood and urine. Within the cell, cis-cetoleic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. cis-Cetoleic acid is also a parent compound for other transformation products, including but not limited to, 1-octadecyl-2-[(11Z)-docosenoyl]-sn-glycero-3-phosphocholine, 1-icosyl-2-[(11Z)-docosenoyl]-sn-glycero-3-phosphocholine, and ethyl (11Z)-docosenoate.

生物活性

11-Docosenoic acid, also known as 11(Z)-docosenoic acid or cetoleic acid, is a long-chain monounsaturated fatty acid (C22:1) primarily found in fish oils and certain plant oils. This compound has garnered attention for its potential biological activities, particularly regarding cardiovascular health and its anti-inflammatory properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and a summary of its effects on health.

- Molecular Formula : C22H42O2

- Molecular Weight : 338.57 g/mol

- CAS Number : 1002-96-6

- Lipid Number : C22:1

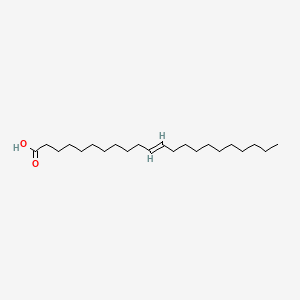

- Structure :

- The structure features a long carbon chain with a double bond located at the 11th carbon from the carboxylic end.

Sources of this compound

This compound is predominantly sourced from marine life, particularly fish such as saury and herring, which are rich in long-chain monounsaturated fatty acids (LCMUFA). It can also be found in smaller amounts in certain plant oils.

Cardiovascular Health

Research indicates that this compound may have beneficial effects on cardiovascular health. A study involving supplementation with saury oil, which is rich in LCMUFA including this compound, demonstrated significant improvements in lipid profiles among participants. Key findings include:

- Lower LDL Particle Counts : Saury oil supplementation resulted in a 12% reduction in LDL particle counts compared to control oils (P <0.001) .

- Increased HDL Particle Size : There was a minor increase in HDL particle size (9.8 nm vs. 9.7 nm; P <0.05) .

- Decreased Plasma Triglycerides : The supplementation led to a reduction in plasma triglyceride levels by approximately 16% .

These findings suggest that dietary intake of LCMUFA-rich oils may contribute to improved cardiovascular outcomes by modulating lipid metabolism.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in various studies. For instance:

- In animal models, dietary supplementation with LCMUFA has been shown to reduce markers of inflammation and atherosclerosis .

- The presence of long-chain monounsaturated fatty acids has been associated with lower levels of systemic inflammation, which is crucial for preventing chronic diseases.

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties. A study examining the bioactive constituents of various plant extracts identified fatty acids with antibacterial potential, including derivatives related to docosenoic acid . This suggests that compounds like this compound could be explored for their role in combating bacterial infections.

Summary of Research Findings

Case Studies

- Human Clinical Trials : A double-blind randomized trial assessed the safety and efficacy of LCMUFA-rich saury oil on healthy adults, revealing positive changes in lipid profiles without adverse effects .

- Animal Studies : Research involving mice demonstrated that supplementation with LCMUFA improved plasma lipid profiles and reduced inflammatory markers, suggesting a protective role against cardiovascular diseases .

特性

IUPAC Name |

(E)-docos-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDZDTDNIULJBE-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313002 | |

| Record name | (11E)-11-Docosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62600-37-7, 506-36-5 | |

| Record name | (11E)-11-Docosenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62600-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11E)-11-Docosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Catelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。